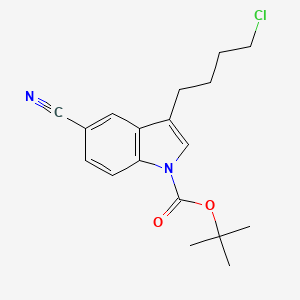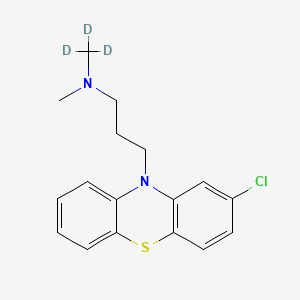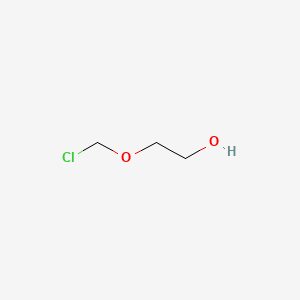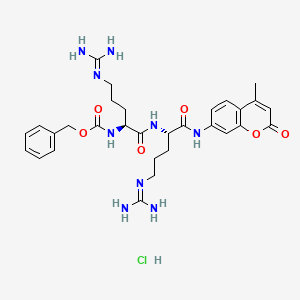
Z-Arg-Arg-7-アミド-4-メチルクマリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in biochemical research. It is known for its role as a fluorogenic substrate, particularly in the study of proteases such as cathepsin B. The compound’s structure includes a coumarin moiety, which is responsible for its fluorescent properties, making it a valuable tool in various enzymatic assays .
科学的研究の応用
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate to study enzyme kinetics and mechanisms.
Biology: Employed in the analysis of protease activity in biological samples, including tissues and fluids.
Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and inflammatory conditions.
Industry: Applied in the development of enzyme-based assays for drug discovery and quality control.
作用機序
Target of Action
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, also known as N-alpha-cbz-arg-arg7-amido-4-methylcoumarinhydrochloride, primarily targets cathepsin B , a protease enzyme. It also serves as a substrate for plasma and glandular kallikreins . These enzymes play crucial roles in protein degradation and regulation of biological processes.
Mode of Action
This compound acts as a fluorogenic substrate for its target enzymes . When cleaved by these enzymes, it releases a fluorescent signal, allowing the activity of the enzymes to be monitored. This makes it a valuable tool for studying the activity of these enzymes in various biological contexts.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the proteolytic pathway . By acting as a substrate for cathepsin B and kallikreins, it participates in the breakdown of proteins. The downstream effects of this can vary widely depending on the specific biological context.
Result of Action
The cleavage of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride by its target enzymes results in the release of a fluorescent signal . This can be used to monitor the activity of these enzymes in real-time. The specific molecular and cellular effects would depend on the role of the enzymes in a given biological context.
生化学分析
Biochemical Properties
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is known to serve as a substrate for several enzymes, including cathepsin B . It has been used in zymography analysis of protease in feces extract and in cathepsin B activity assay . The nature of these interactions involves the cleavage of the compound by the enzyme, resulting in a measurable change that can be used to quantify enzyme activity .
Cellular Effects
The effects of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride on cells are primarily related to its role as a substrate for specific enzymes. By serving as a substrate for enzymes like cathepsin B, it can influence cellular processes such as protein degradation
Molecular Mechanism
The molecular mechanism of action of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride involves its interaction with enzymes such as cathepsin B . The compound is cleaved by the enzyme, resulting in a change that can be measured to quantify enzyme activity . This process can influence various biochemical processes at the molecular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of Z-Arg-Arg with 7-amido-4-methylcoumarin. This process can be carried out using standard peptide synthesis techniques, including the use of coupling reagents like HBTU or DCC in the presence of a base such as DIPEA. The reaction is usually performed in an organic solvent like DMF or DCM .
Industrial Production Methods
Industrial production of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure the removal of impurities and by-products. Techniques such as HPLC and recrystallization are commonly employed to achieve high purity levels .
化学反応の分析
Types of Reactions
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by proteases, leading to the release of the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin B, in a buffered aqueous solution. The reaction conditions often include a pH range of 5.5 to 7.5 and a temperature of 37°C to mimic physiological conditions .
Major Products
The major product formed from the hydrolysis of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various assays .
類似化合物との比較
Similar Compounds
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for studying proteases like cathepsin B and L.
Z-L-Arg-7-amido-4-methylcoumarin hydrochloride: A substrate for trypsin and other serine proteases.
Uniqueness
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is unique due to its specific substrate properties for cathepsin B, making it highly valuable in studies involving this enzyme. Its strong fluorescent signal upon hydrolysis provides a sensitive and accurate measure of enzyme activity .
特性
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H/t22-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNWWKWVKPXKI-SJEIDVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClN9O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136132-67-7 |
Source


|
| Record name | Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)
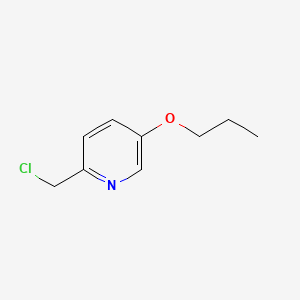
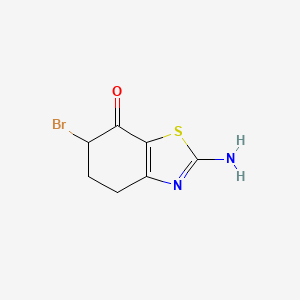


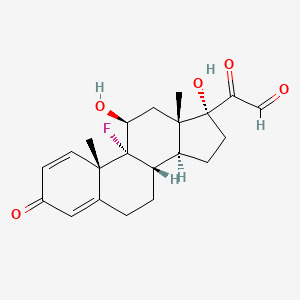

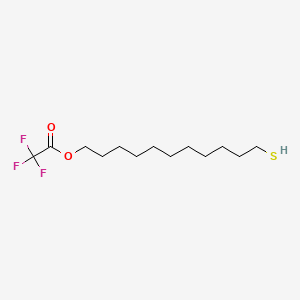
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)
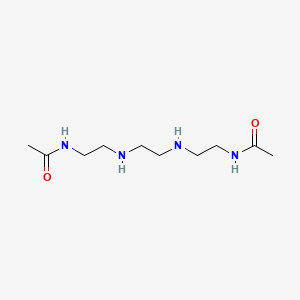
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)
